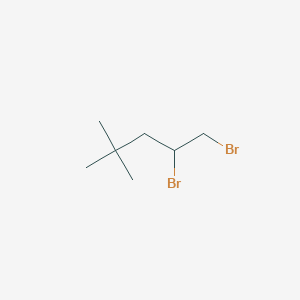![molecular formula C14H26O2 B14744465 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane CAS No. 5421-19-2](/img/structure/B14744465.png)
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane skeleton with two oxygen atoms forming a 1,5-dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane typically involves the Diels-Alder reaction. For instance, the reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones in the presence of L-proline proceeds regioselectively to yield the desired spirocyclic compound . The reaction conditions often include the use of a catalyst such as L-proline and may require specific temperature and solvent conditions to optimize the yield and selectivity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of starting materials, and employing efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic derivatives .
Scientific Research Applications
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Its unique structure makes it a candidate for studying molecular interactions and conformational dynamics in biological systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. The compound’s conformational rigidity and spatial orientation allow it to selectively bind to target proteins, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target proteins .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-1,3-dithiane Spiranes: These compounds have similar spirocyclic structures but contain sulfur atoms in place of some oxygen atoms.
Bis(1,3-oxathiane) Spiranes: These derivatives also feature spirocyclic frameworks with both oxygen and sulfur atoms.
Uniqueness
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific combination of a spiro[5.5]undecane skeleton with a 1,5-dioxane ring, providing distinct conformational and stereochemical properties. This uniqueness makes it valuable for studying the effects of spirocyclic structures on molecular interactions and biological activity .
Properties
CAS No. |
5421-19-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
3,3-dimethyl-4-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26O2/c1-11(2)12-13(3,4)10-15-14(16-12)8-6-5-7-9-14/h11-12H,5-10H2,1-4H3 |
InChI Key |
MEHBCIMQKPHWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(COC2(O1)CCCCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


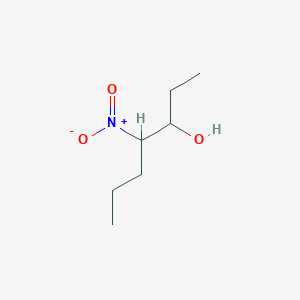
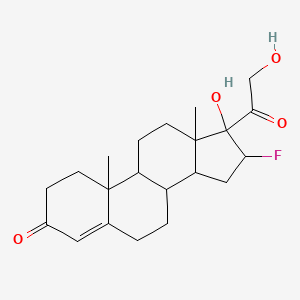

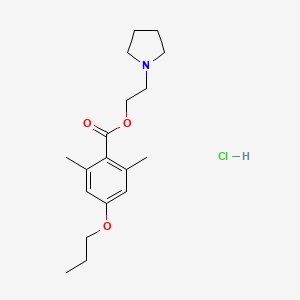
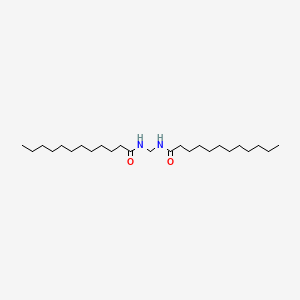
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
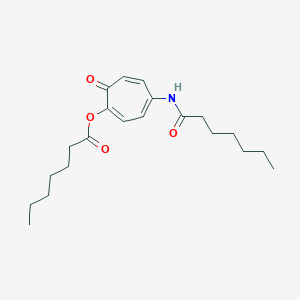
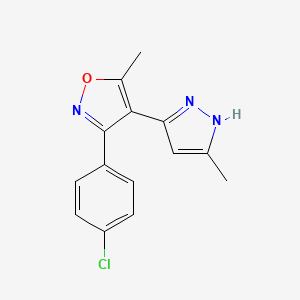

![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
